1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound with the empirical formula C10H17NO4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Biomarker Development for Tobacco and Cancer Research
The utilization of human urinary carcinogen metabolites, including derivatives of 1-[(tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, serves as a practical approach to gather significant insights into tobacco use and its link to cancer. These metabolites, quantified in the urine of smokers or individuals exposed to environmental tobacco smoke, provide crucial information about carcinogen dose, exposure delineation, and metabolism in humans. Notably, assays like NNAL and NNAL-Gluc, derived from tobacco-specific nitrosamines, have emerged as highly sensitive and specific biomarkers, playing a pivotal role in studies on environmental tobacco smoke exposure and new tobacco products. This research is integral to advancing our understanding of tobacco-related carcinogenesis and developing strategies for harm reduction (Hecht, 2002).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, such as this compound, have been identified as potential inhibitors to microbes used in the fermentative production of biorenewable chemicals. These acids, including hexanoic, octanoic, and decanoic acids, pose challenges by damaging the cell membrane and decreasing the microbial internal pH, thereby inhibiting microbial growth at concentrations below the desired yield. Insights into the mechanisms of biocatalyst inhibition by carboxylic acids are crucial for metabolic engineering strategies aimed at increasing microbial robustness, which is essential for improving industrial performance and sustainability (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, structurally related to this compound, have garnered attention for their anticancer potentials. These compounds, through their reactive sites on the phenyl ring and carboxylic acid functionality, have shown promising antitumor efficacy in recent medicinal research. Their ability to interact with various biological targets suggests significant prospects for future anticancer therapies, highlighting the underutilized medicinal tradition of cinnamic acid derivatives and their potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Applications in Synthesis of N-Heterocycles
The compound's relevance extends to its use as an auxiliary in the stereoselective synthesis of amines and derivatives, particularly in the formation of N-heterocycles like piperidines, pyrrolidines, and azetidines. This underscores the compound's significance in synthesizing natural products and therapeutically relevant compounds, demonstrating the versatility and utility of tert-butanesulfinamide-based methodologies in medicinal chemistry (Philip et al., 2020).
Proline and Pyrroline-5-carboxylate in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate, closely related to the carboxylic acid structure of this compound, plays a critical role in plant defense mechanisms against pathogens. This metabolism is especially significant during pathogen infection and abiotic stress, indicating the compound's potential utility in agricultural sciences and plant pathology (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanism of Action
Safety and Hazards
This compound is classified as a warning under the GHS07 pictogram. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h8H,4-7H2,1-3H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBQLXLEGLXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.